MPC-2130
Description
MPC-2130 is an investigational oncology drug developed by Myriad Genetics, targeting hematological malignancies and recurrent cancers. As of 2007, it was reported to be in Phase I clinical trials, focusing on safety and preliminary efficacy in patients with advanced blood cancers and relapsed tumors . The structural and pharmacological specifics of MPC-2130 remain proprietary, but its classification as a "blood cancer and recurrent cancer drug" suggests a focus on apoptosis induction or targeted inhibition of oncogenic pathways.
Propriétés
Nom IUPAC |
NONE |
|---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not soluble in water. |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MPC2130; MPC-2130; MPC 2130. |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Due to the scarcity of publicly available data on MPC-2130’s chemical structure, target proteins, and clinical outcomes, a direct comparison with analogous compounds is challenging.
Structural Analogs
If MPC-2130 belongs to a known class of small-molecule kinase inhibitors (e.g., BTK, PI3K, or BCL-2 inhibitors), comparisons could focus on:
Ibrutinib (BTK inhibitor): Used for chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. Key metrics include progression-free survival (PFS) and adverse event profiles (e.g., atrial fibrillation risk).
Venetoclax (BCL-2 inhibitor): Approved for relapsed/refractory CLL. Comparative studies would assess tumor lysis syndrome risks and combination therapy efficacy.
Functional Analogs
If MPC-2130 targets DNA repair pathways (e.g., PARP inhibitors), comparisons might include:
Olaparib (PARP inhibitor): Used in BRCA-mutated cancers. Key parameters include homologous recombination deficiency (HRD) biomarker utility and crossover resistance mechanisms.
Rucaparib : Similar to olaparib but with distinct pharmacokinetic properties (e.g., higher bioavailability).
Preclinical and Clinical Benchmarks
A hypothetical comparison table is proposed below, assuming MPC-2130 shares mechanisms with known oncology drugs:
| Compound | Target/Pathway | Phase | Key Efficacy Metrics | Safety Profile |
|---|---|---|---|---|
| MPC-2130 | Undisclosed | Phase I | Tumor response rate (TRR) in Phase I | Dose-limiting toxicities (DLTs) TBD |
| Ibrutinib | BTK | Approved | PFS: 44 months (CLL) | Atrial fibrillation (16% incidence) |
| Venetoclax | BCL-2 | Approved | Complete response rate: 23% (CLL) | Tumor lysis syndrome (6% risk) |
| Olaparib | PARP | Approved | Median PFS: 7.4 months (ovarian cancer) | Anemia (44% incidence) |
Research Findings and Limitations
- MPC-2130’s Developmental Stage: Early-phase trials (Phase I) focus on safety, making efficacy comparisons premature. No peer-reviewed clinical data are publicly accessible .
- Data Gaps: The absence of structural and mechanistic details precludes direct biochemical comparisons.
- Regulatory Context : Unlike FDA-approved drugs (e.g., ibrutinib, venetoclax), MPC-2130 lacks published benchmarks for survival outcomes or biomarker-driven patient selection.
Recommendations for Future Analysis
Structural Elucidation : Obtain MPC-2130’s chemical structure via patent filings (e.g., USPTO, Espacenet) to identify analogs.
Mechanistic Studies : Validate target engagement and resistance pathways using in vitro models.
Clinical Trial Cross-Referencing : Compare Phase I safety data with historical controls (e.g., dose escalation patterns in similar compounds).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
